molecular formula C15H30N4O4 B14260770 L-Leucine, L-alanyl-L-lysyl- CAS No. 247073-75-2

L-Leucine, L-alanyl-L-lysyl-

Cat. No.: B14260770
CAS No.: 247073-75-2
M. Wt: 330.42 g/mol
InChI Key: PMQXMXAASGFUDX-SRVKXCTJSA-N
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Description

L-Leucine, L-alanyl-L-lysyl- is a dipeptide compound composed of the amino acids L-leucine, L-alanine, and L-lysine This compound is known for its role in protein synthesis and various metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, L-alanyl-L-lysyl- typically involves the coupling of the amino acids L-leucine, L-alanine, and L-lysine. This can be achieved through peptide bond formation using reagents such as carbodiimides or enzymatic methods. The reaction conditions often include a controlled pH environment and the presence of coupling agents to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of L-Leucine, L-alanyl-L-lysyl- may involve the use of immobilized enzymes to enhance the efficiency and yield of the synthesis process. Immobilization helps achieve high efficiency and stability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-Leucine, L-alanyl-L-lysyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives of the dipeptide, while reduction may yield reduced forms. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

L-Leucine, L-alanyl-L-lysyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Leucine, L-alanyl-L-lysyl- involves its role in protein synthesis and metabolic pathways. It acts as a substrate for various enzymes involved in peptide bond formation and amino acid transport. The molecular targets include ribosomes and transport proteins that facilitate the incorporation of amino acids into proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucine, L-alanyl-L-lysyl- is unique due to its specific combination of amino acids, which imparts distinct properties and functions. Its role in enhancing muscle metabolism and stability in cell culture media makes it particularly valuable in scientific research and industrial applications .

Properties

CAS No.

247073-75-2

Molecular Formula

C15H30N4O4

Molecular Weight

330.42 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C15H30N4O4/c1-9(2)8-12(15(22)23)19-14(21)11(6-4-5-7-16)18-13(20)10(3)17/h9-12H,4-8,16-17H2,1-3H3,(H,18,20)(H,19,21)(H,22,23)/t10-,11-,12-/m0/s1

InChI Key

PMQXMXAASGFUDX-SRVKXCTJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N

Origin of Product

United States

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